molecular formula C₃₄H₃₈O₆ B1140560 1,3,4,5-Tetra-O-benzyl-D-glucitol CAS No. 14233-48-8

1,3,4,5-Tetra-O-benzyl-D-glucitol

Cat. No.: B1140560
CAS No.: 14233-48-8
M. Wt: 542.66
InChI Key:
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Biochemical Analysis

Biochemical Properties

1,3,4,5-Tetra-O-benzyl-D-glucitol is soluble in dichloromethane, ethanol, and methanol It is primarily used in the synthesis of antiglycemic drugs

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known to be stable and soluble in several solvents, suggesting it could be used in long-term studies

Preparation Methods

1,3,4,5-Tetra-O-benzyl-D-glucitol can be synthesized through several methods. One common synthetic route involves the benzylation of D-glucitol. The reaction typically uses benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1,3,4,5-Tetra-O-benzyl-D-glucitol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogenation catalysts like palladium on carbon for reduction and strong acids or bases for substitution reactions. Major products formed from these reactions include deprotected glucitol derivatives and various substituted glucitol compounds.

Scientific Research Applications

1,3,4,5-Tetra-O-benzyl-D-glucitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetra-O-benzyl-D-glucitol involves its role as a protecting group. By substituting the hydroxyl groups with benzyl groups, it prevents unwanted reactions at these sites during synthetic processes. This allows for selective reactions at other functional groups. The benzyl groups can later be removed under specific conditions, revealing the original hydroxyl groups .

Comparison with Similar Compounds

1,3,4,5-Tetra-O-benzyl-D-glucitol is similar to other benzyl-protected glucitol derivatives, such as 2,3,4,6-Tetra-O-benzyl-D-glucitol. its unique substitution pattern at the 1,3,4,5 positions makes it particularly useful in certain synthetic applications where selective protection and deprotection are required . Other similar compounds include:

These compounds share similar properties but differ in their substitution patterns, which can influence their reactivity and applications.

Properties

IUPAC Name

2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOUZFJJURBWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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